molecular formula C9H17ClN2O B2560530 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098135-20-5

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B2560530
CAS No.: 2098135-20-5
M. Wt: 204.7
InChI Key: RRDJESWEHBBZPX-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is a versatile small molecule scaffold with the molecular formula C9H17ClN2O and a molecular weight of 204.7 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a diamine with a suitable dicarboxylic acid derivative, followed by cyclization and subsequent hydrochloride formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is widely used in scientific research due to its structural versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological processes and the development of bioactive compounds.

  • Medicine: Utilized in the design and synthesis of new therapeutic agents.

  • Industry: Applied in the production of materials with specific chemical properties.

Mechanism of Action

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is structurally similar to other spirocyclic compounds, such as 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride. its unique structural features, such as the presence of a methyl group and the specific arrangement of nitrogen atoms, contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

  • Other spirocyclic amines and derivatives

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Properties

IUPAC Name

2-methyl-2,9-diazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-7-9(5-8(11)12)3-2-4-10-6-9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDJESWEHBBZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCNC2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098135-20-5
Record name 2-methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride
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